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An In-depth Technical Guide to 2-Methoxy-5-methylnicotinaldehyde (CAS 1203499-47-1)

Foreword: Unveiling a Versatile Pyridine Scaffold
In the landscape of modern drug discovery and fine chemical synthesis, the pyridine

heterocycle stands as a "privileged" scaffold, a core component in numerous marketed

pharmaceuticals and agrochemicals.[1] Its unique electronic properties and capacity for

functionalization make it an invaluable building block. This guide focuses on a specific, highly

functionalized derivative: 2-Methoxy-5-methylnicotinaldehyde (CAS No. 1203499-47-1).

This document is crafted for the practicing researcher, scientist, and drug development

professional. It moves beyond a simple recitation of data, aiming instead to provide a cohesive

understanding of the molecule's synthesis, reactivity, and potential. We will explore not just

what to do in a laboratory setting, but why specific methodological choices are made,

grounding our discussion in the principles of organic chemistry. The strategic placement of the

methoxy, methyl, and aldehyde groups on the pyridine ring presents a unique combination of

reactive sites, making this compound a particularly valuable intermediate for constructing

complex molecular architectures.[2][3][4]

Core Molecular Profile and Safety Data
A thorough understanding of a compound begins with its fundamental properties and

associated handling requirements. 2-Methoxy-5-methylnicotinaldehyde is a solid at room
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temperature, and its handling requires adherence to standard laboratory safety protocols,

particularly noting its classification as harmful if swallowed.[5][6]

Property Value Source(s)

CAS Number 1203499-47-1 [5][7]

Molecular Formula C₈H₉NO₂ [5][6]

Molecular Weight 151.16 g/mol [5]

Physical Form Solid [5]

IUPAC Name
2-methoxy-5-methylpyridine-3-

carbaldehyde
[6]

InChI Key
ATPJDXXYBVDAIT-

UHFFFAOYSA-N
[5]

Canonical SMILES COc1ncc(C)cc1C=O [5]

Hazard Statement(s) H302 (Harmful if swallowed) [5]

GHS Pictogram GHS07 (Exclamation Mark) [5]

Storage Temperature 2-8°C, under inert atmosphere

The Synthetic Landscape: Plausible Routes and
Methodologies
While a definitive, peer-reviewed synthesis protocol for this specific molecule is not widely

published, its structure suggests several logical and robust synthetic strategies based on

established pyridine chemistry. As application scientists, we often devise syntheses by drawing

from analogous, well-documented transformations.

Strategy A: Directed ortho-Metalation and Formylation
This approach is one of the most powerful for functionalizing substituted pyridines. The 2-

methoxy group is a known directing group for ortho-metalation, activating the C3 position for

deprotonation by a strong base. The resulting lithiated intermediate can then be trapped with

an electrophilic formylating agent.
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Causality of Experimental Choices:

Directed Metalation Group: The methoxy group's oxygen atom coordinates to the lithium of

the strong base (e.g., LDA or n-BuLi), delivering the base to the adjacent C3 proton. This

overcomes the inherent acidity of other ring protons, ensuring high regioselectivity.[8]

Base Selection: Lithium diisopropylamide (LDA) is often preferred over n-butyllithium for

pyridines as it is less nucleophilic, reducing the risk of competitive addition to the pyridine

ring itself.

Solvent and Temperature: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) are

required to solvate the organolithium species without quenching it. The reaction is conducted

at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the lithiated

intermediate.

Formylating Agent: N,N-Dimethylformamide (DMF) is a common and effective "C1"

electrophile for introducing an aldehyde group.

Hypothetical Protocol:

To a solution of 2-methoxy-5-methylpyridine (1.0 eq) in anhydrous THF under a nitrogen

atmosphere at -78 °C, add LDA (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

dropwise.

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

Add anhydrous DMF (1.5 eq) dropwise, maintaining the temperature at -78 °C.

Allow the reaction to stir for an additional 2 hours at -78 °C, then slowly warm to room

temperature overnight.

Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the target aldehyde.

2-Methoxy-5-methylpyridine C3-Lithiated Intermediate1. LDA, THF, -78 °C 2-Methoxy-5-methylnicotinaldehyde

2. DMF
3. Aqueous Workup

Click to download full resolution via product page

Caption: Directed ortho-metalation and formylation workflow.

Strategy B: Reduction of a Nicotinic Acid Derivative
Another robust strategy involves the controlled reduction of the corresponding carboxylic acid,

2-methoxy-5-methylnicotinic acid, which is a known compound.[2] The primary challenge here

is preventing over-reduction of the aldehyde to the alcohol.[9]

Causality of Experimental Choices:

Activation of Carboxylic Acid: Direct reduction of a carboxylic acid to an aldehyde is difficult.

The acid is first converted into a more reactive intermediate that is stable to the reducing

agent but readily yields an aldehyde upon workup. A Weinreb amide is a classic example,

but the use of morpholinamides has also been patented for nicotinaldehyde synthesis.[9]

This activation prevents the formation of a stable gem-diol intermediate that would lead to

the alcohol.

Reducing Agent: Lithium aluminium hydride (LiAlH₄) or its derivatives are powerful enough

for this reduction. Using a modified, less reactive hydride like lithium tri-tert-butoxyaluminum

hydride can also offer better control.

Hypothetical Protocol:

Amide Formation: Convert 2-methoxy-5-methylnicotinic acid to its corresponding

morpholinamide. This can be achieved by first converting the acid to the acid chloride (using

SOCl₂ or (COCl)₂) followed by reaction with morpholine.

Reduction: To a solution of the 2-methoxy-5-methylnicotinoyl-morpholinamide (1.0 eq) in

anhydrous THF at 0 °C under a nitrogen atmosphere, add LiAlH₄ (1.0 eq) portion-wise.
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Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC for the consumption of the starting

material.

Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous

NaOH, and then more water (Fieser workup).

Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

Filter the solids through a pad of Celite, washing with THF or ethyl acetate.

Concentrate the filtrate under reduced pressure and purify by column chromatography to

isolate the aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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